N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-23(2)18-10-8-16(9-11-18)20(24-12-3-4-13-24)15-22-21(26)17-6-5-7-19(14-17)25(27)28/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRNLIODTFSKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to react 3-nitrobenzoyl chloride with 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or large-scale batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to a nitroso or oxime derivative.
Reduction: : The nitro group can be reduced to an amine, resulting in a different functional group.
Substitution: : The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Typical reducing agents are tin chloride or iron powder with hydrochloric acid.
Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitroso derivatives or oximes.
Reduction: : Amines.
Substitution: : Alkylated or aminated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzamide Derivatives
The following compounds share key structural motifs with the target molecule, enabling comparisons of substituent effects, synthetic strategies, and physicochemical properties.
Key Observations :
- Pyrrolidine vs. Piperazine : The pyrrolidine in the target may confer greater conformational flexibility compared to the piperazine in 2a , influencing receptor interactions .
- Substituent Polarity: The dimethylamino group in the target compound could improve solubility relative to the trifluoromethyl group in 2a, which increases lipophilicity .
Functional Group Comparisons
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C23H31N3O3
- Molecular Weight : 397.51 g/mol
- SMILES Representation : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Preparation of Intermediates : Starting with 4-(dimethylamino)benzaldehyde and pyrrolidine.
- Condensation Reactions : Forming amide bonds under controlled conditions.
- Purification Techniques : Utilizing recrystallization and chromatography to achieve desired purity levels.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The dimethylamino group and pyrrolidine ring are critical for modulating enzyme activity and influencing cellular signaling pathways. Notably, it has been observed to:
- Inhibit butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases.
- Affect the aggregation of amyloid-beta (Aβ), potentially offering protective effects against Alzheimer's disease.
Case Studies and Research Findings
- Inhibition of Butyrylcholinesterase :
- Anti-Aβ Aggregation Activity :
- Cell Viability Studies :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
